2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl

Medicinal Chemistry Peptidomimetics Conformational Analysis

This C4-bridgehead substituted 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride delivers a rigid, three-dimensional scaffold that mimics proline with superior conformational constraint. Unlike the C3-substituted isomer, the C4-carboxylic acid geometry provides a distinct spatial orientation critical for SAR studies of peptide-protein interactions. With Fsp³ = 0.857, tPSA = 49.33 Ų, and LogP = -2.29, this building block is optimized for CNS-penetrant drug discovery, balancing BBB permeability with low lipophilicity. Supplied as the HCl salt for maximum aqueous solubility; available up to kilogram scale to support medicinal chemistry and process development campaigns.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1824151-12-3
Cat. No. B3391557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
CAS1824151-12-3
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1CC2(CC1NC2)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyXWVAMMMWNZVEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl: Key Physicochemical Profile for Procurement Evaluation


2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS: 1824151-12-3) is a conformationally constrained, bicyclic amino acid derivative featuring a rigid norbornane-like core with a carboxylic acid functional group at the bridgehead C4 position. The compound is supplied as the hydrochloride salt (molecular formula C₇H₁₂ClNO₂; molecular weight 177.63 g/mol), which is critical for its handling, stability, and aqueous solubility profile [1]. As a constrained proline analog, it is employed in medicinal chemistry as a scaffold for exploring the conformational and spatial requirements of peptide bonds and protein-protein interactions [2]. The C4-substituted bicyclic framework imparts a distinct three-dimensional topology compared to other positional isomers (e.g., 1-, 2-, or 3-substituted analogs), which directly influences its suitability as a structural mimetic in peptidomimetic design and drug discovery campaigns [2]. This procurement guide details the compound's specific physicochemical and structural differentiators that drive scientific selection relative to its closest in-class comparators.

Why In-Class 2-Azabicyclo[2.2.1]heptane Carboxylic Acid Analogs Cannot Be Interchanged: Procurement-Specific Considerations


2-Azabicyclo[2.2.1]heptane carboxylic acid derivatives share a common bicyclic framework but diverge critically in the positioning of the carboxylic acid moiety (C1, C3, or C4). This positional isomerism fundamentally alters the compound's three-dimensional geometry, conformational preferences, and, consequently, its utility as a mimetic scaffold for specific biological targets . For instance, the C4-carboxylic acid scaffold presents the acidic functional group at a bridgehead position, which imparts a distinct spatial orientation and steric environment compared to the exo- or endo-orientation of the C3-carboxylic acid analog. This variance directly impacts the compound's ability to reproduce the backbone geometry of natural amino acids like proline and influences downstream properties such as peptide bond cis/trans isomerization, metabolic stability, and target binding affinity [1]. Therefore, substituting one positional isomer for another without empirical validation is scientifically unsound and can lead to significant deviations in biological activity or synthetic outcomes . The following quantitative evidence details the specific structural and physicochemical features that distinguish the C4-substituted variant from its most relevant comparators.

Quantitative Differentiation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl Against Key Comparators


Bridgehead Carboxylic Acid Positioning Confers a Unique Fsp³-Rich, Constrained Scaffold

The C4-carboxylic acid substitution pattern of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride creates a rigid, bridgehead functionalized scaffold that is structurally distinct from its C3-substituted and C1-substituted isomers. Specifically, it exhibits a very high fraction of sp³-hybridized carbon atoms (Fsp³) of 0.857, a metric strongly correlated with increased clinical success rates in drug discovery [1]. This Fsp³ value is significantly higher than that of flat, aromatic scaffolds and comparable to the values of other constrained bicyclic proline analogs, indicating a high degree of three-dimensional complexity and saturation [1]. In contrast, the C3-carboxylic acid isomer, when employed as a proline mimetic in XIAP-BIR3 inhibitors, presents a different spatial arrangement (exo-configuration) that specifically dictated its binding mode to the target protein [2]. The unique bridgehead topology of the C4 derivative provides a distinct conformational profile that cannot be replicated by simply using the C1, C3, or other 2-azabicyclo[2.2.1]heptane isomers.

Medicinal Chemistry Peptidomimetics Conformational Analysis

Hydrochloride Salt Form Enhances Aqueous Solubility vs. Free Base Analogs

The procurement of the hydrochloride salt (2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl) offers a direct advantage in aqueous solubility and handling over its corresponding free base form and other non-salt 2-azabicyclo[2.2.1]heptane carboxylic acid analogs. The free base 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is reported to have only limited solubility in water . In contrast, the hydrochloride salt form, by virtue of protonation of the basic amine, significantly enhances its solubility in aqueous media . This class-level property is critical for applications requiring aqueous conditions, such as biological assays, in vivo studies, or further chemical transformations in water-miscible solvents. While 2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is also described as water-soluble, the positioning of the acid group in the C4 isomer provides a different overall molecular topology that may influence its solubility in specific buffer systems or its self-assembly properties in solution compared to the C1 analog .

Pharmaceutical Formulation Solubility Enhancement Physical Chemistry

Specific Polar Surface Area (49.33 Ų) Dictates Distinct Cell Permeability Profile

The topological polar surface area (tPSA) of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a calculated, fixed value of approximately 49.33 Ų (or 49 Ų, depending on the calculation method) [REFS-1, REFS-2]. This parameter is a key descriptor for predicting passive membrane permeability and blood-brain barrier (BBB) penetration, with a tPSA < 90 Ų generally considered favorable for oral bioavailability. This specific value is a direct consequence of the molecule's unique atomic arrangement, which includes a single carboxylic acid group and a secondary amine within a bicyclic framework. For comparison, the endogenous amino acid proline has a tPSA of approximately 49.33 Ų (the same value), while the structurally larger pipecolic acid (a homolog) has a lower tPSA of approximately 40.54 Ų (calculated) [3]. This positions the C4-scaffold as a constrained mimetic of proline with a similar polar surface area profile, but with the added benefit of enhanced conformational rigidity compared to the more flexible pipecolic acid, which has a different tPSA and therefore a distinct predicted membrane interaction profile.

ADME Drug Design Computational Chemistry

High Calculated LogP (-2.29) Distinguishes It as a Highly Hydrophilic Scaffold

The calculated partition coefficient (LogP) for 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is -2.29 [1]. This very low LogP value quantitatively demonstrates that the compound is strongly hydrophilic, a property that contrasts sharply with many other bicyclic scaffolds used in medicinal chemistry. This high degree of hydrophilicity is primarily due to the zwitterionic nature of the amino acid and its salt form. For comparison, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a reported LogP of -2.018, and 2-azabicyclo[2.2.1]heptane-1-carboxylic acid has a LogP of -2.293 . While all are hydrophilic, the C4 isomer is among the most polar, which can be a critical factor in designing compounds where low lipophilicity is desired to minimize off-target effects like hERG channel inhibition or to enhance solubility for in vivo administration.

Lipophilicity LogP Compound Quality Metrics

Supplier-Specified Purity (>97%) and Scalable Packaging Options Support Research & Development Needs

The commercial availability of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is defined by multiple vendors offering material with a purity specification of ≥97% (or 95% minimum) [REFS-1, REFS-2, REFS-3]. This level of purity is consistent for research-grade chemical synthesis and preliminary biological evaluation. Critically, the compound is available in a wide range of pack sizes, from milligram-scale (e.g., 100 mg) up to kilogram quantities (e.g., 1 kg, 5 kg) . This packaging scalability is a key differentiator from less common or custom-synthesized analogs, as it allows a research program to seamlessly transition from early-stage hit validation to lead optimization and preclinical development without a change in vendor or the need for a new round of impurity profiling. In contrast, some related analogs like 2-azabicyclo[2.2.1]heptane-1-carboxylic acid are often only available in smaller, research-scale quantities .

Chemical Sourcing Procurement Quality Control

Bridgehead Position Offers a Distinct Conformational Restraint Profile Compared to Endo/Exo Analogs

The C4-substituted 2-azabicyclo[2.2.1]heptane framework provides a specific type of conformational constraint by fixing the carboxylic acid moiety at a bridgehead position. This results in a unique dihedral angle profile and a rigid orientation of the C=O bond, which is distinct from other constrained proline analogs such as the C3-substituted (exo/endo) or C1-substituted (bridgehead) isomers [1]. The synthesis and characterization of this C4 scaffold and related constrained proline analogs have been reported, confirming their utility as building blocks for peptide synthesis [1]. In contrast, the C3-carboxylic acid analog has been specifically utilized as a proline mimetic in the development of XIAP-BIR3 inhibitors, where its exo-configuration was critical for mimicking the natural peptide ligand [2]. The bridgehead geometry of the C4 scaffold provides a different conformational landscape, offering researchers a unique tool to probe the spatial requirements of biological targets, particularly in cases where the C3 exo/endo configuration may not be optimal.

Peptidomimetics Conformational Analysis Proline Mimetics

Strategic Procurement and Application Scenarios for 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl


Design and Synthesis of Novel Conformationally Constrained Peptidomimetics

This compound is a premier scaffold for constructing peptidomimetics where the goal is to rigidify a proline residue. The quantitative evidence (Fsp³ = 0.857, tPSA = 49.33 Ų, LogP = -2.29) demonstrates its suitability as a proline surrogate with a highly constrained, three-dimensional shape [REFS-1, REFS-2]. The C4-bridgehead geometry provides a distinct conformational lock not achievable with the C3-substituted isomer, which is critical for exploring the structure-activity relationships (SAR) of peptide-protein interactions [3]. Its high aqueous solubility (as the HCl salt) and commercial availability at up to kilogram scale make it a practical and scalable choice for this application .

Scaffold for Structure-Based Drug Design of CNS-Penetrant Agents

The combination of a low tPSA (49.33 Ų), which is favorable for blood-brain barrier (BBB) permeability, and a very low LogP (-2.29), indicative of high hydrophilicity, positions this compound as an ideal starting point for designing CNS-penetrant drug candidates [1]. Its profile suggests it can be used to build molecules that balance passive permeability with the low lipophilicity desired to minimize off-target effects like hERG channel binding [2]. In contrast, other constrained bicyclic scaffolds with higher LogP values (e.g., the C3 isomer) may lead to more lipophilic, and potentially more promiscuous, drug leads [1].

Aqueous-Phase Chemical Synthesis and Bioconjugation

The hydrochloride salt form of this compound ensures robust solubility in aqueous media, a critical requirement for reactions carried out in biological buffers or under aqueous conditions [1]. This property simplifies reaction setup and workup for chemoselective ligation, bioconjugation, or the synthesis of water-soluble small molecules [2]. The availability of the compound in large pack sizes (up to kilograms) further supports its use in process chemistry or large-scale bioconjugate production, providing a clear advantage over less soluble or more difficult-to-obtain free base analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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